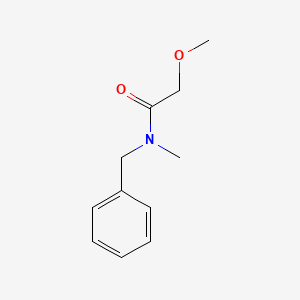

N-benzyl-2-methoxy-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(11(13)9-14-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLLKUXGWMVYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Solvent System Design: N-Benzyl-2-methoxy-N-methylacetamide

Executive Summary & Strategic Importance

N-Benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a critical tertiary amide intermediate, often utilized in the synthesis of complex pharmaceutical agents, including Menin-MLL inhibitors and peptidomimetics. Unlike crystalline APIs (Active Pharmaceutical Ingredients) like Lacosamide, this compound typically exists as a viscous clear oil at room temperature.

For process chemists and formulation scientists, the "solubility profile" of a liquid intermediate translates to miscibility mapping and partition coefficient (LogP) determination . Understanding these parameters is vital for:

-

Reaction Solvent Selection: Ensuring homogeneity during N-methylation or coupling reactions.

-

Work-up Strategy: Designing efficient liquid-liquid extractions (LLE) to remove impurities.

-

Purification: Selecting mobile phases for chromatography or antisolvents for potential low-temperature crystallization.

This technical guide outlines the physicochemical basis for solvent interaction and provides a validated protocol for determining the miscibility and thermodynamic profile of this compound.

Physicochemical Characterization

Before experimental screening, a structural analysis provides the baseline for solvent selection.

Structural Analysis

-

Core Scaffold: Tertiary amide (Acetamide derivative).[1]

-

Substituents:

-

N-Benzyl group: Adds significant lipophilicity and aromatic character (

- -

N-Methyl group: Removes the hydrogen bond donor capability of the amide, lowering the boiling point and preventing strong self-association (hence the liquid state).

-

2-Methoxy group: Provides a weak hydrogen bond acceptor site (ether oxygen).

-

Predicted Thermodynamic Properties

| Property | Value / Prediction | Relevance |

| Physical State | Clear Oil | Requires miscibility screening vs. saturation solubility. |

| Molecular Weight | 193.24 g/mol | Low MW facilitates high solubility in organic solvents. |

| LogP (Predicted) | ~1.1 - 1.5 | Moderately lipophilic; likely soluble in alcohols and chlorinated solvents. |

| H-Bond Donors | 0 | Limited water solubility; good solubility in aprotic solvents. |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Interacts well with protic solvents (Alcohols). |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For liquid intermediates, the Hansen Solubility Parameter (HSP) model is the gold standard for predicting miscibility. It decomposes the total energy of vaporization into three components: Dispersion (

Group Contribution Calculation

Using the Stefanis-Panayiotou group-contribution method, we estimate the HSP values for this compound to guide solvent selection.

- (Dispersion): High due to the benzyl ring.

- (Polar): Moderate due to the amide dipole.

- (H-Bonding): Moderate (Acceptor only).

Estimated HSP Vector:

-

Target Solvents with

will likely be fully miscible.

HSP Interaction Map (DOT Visualization)

The following diagram illustrates the logical flow for selecting solvents based on HSP distance (

Figure 1: Decision logic for solvent miscibility prediction using Hansen Solubility Parameters.

Experimental Protocols (The Self-Validating System)

Protocol A: Visual Miscibility Screening

Since the compound is an oil, we determine the Miscibility Window rather than a solubility curve.

Reagents: HPLC grade solvents (Methanol, Acetonitrile, Toluene, Heptane, Water, DCM). Equipment: 4mL glass vials, vortex mixer, calibrated micropipette.

Step-by-Step Methodology:

-

Aliquot Preparation: Dispense 100 mg of this compound into a clear glass vial.

-

Solvent Addition: Add the test solvent in stepwise increments (e.g., 100

L, equivalent to 1:1 v/v). -

Agitation: Vortex for 30 seconds.

-

Observation:

-

Miscible: Single clear phase.

-

Immiscible: Distinct phase boundary or emulsion.

-

-

Temperature Stress: If miscible, cool to 0°C to check for phase separation or crystallization.

Data Output (Typical Profile):

| Solvent Class | Solvent | Miscibility Result | Application |

|---|---|---|---|

| Polar Protic | Water | Immiscible / Low | Washing aqueous impurities. |

| Polar Protic | Ethanol | Miscible | Potential crystallization solvent (at low temp). |

| Polar Aprotic | DMSO | Miscible | Reaction solvent. |

| Chlorinated | DCM | Miscible | Extraction solvent (Organic phase). |

| Hydrocarbon | Heptane | Immiscible | Washing non-polar impurities (degreasing). |

Protocol B: Partition Coefficient (LogP) Determination

This protocol validates the lipophilicity, crucial for extraction efficiency.

Method: Shake-Flask Method (OECD 107 equivalent).

-

Equilibration: Saturate 1-Octanol with Water, and Water with 1-Octanol.

-

Dissolution: Dissolve 50 mg of the compound in 5 mL of pre-saturated Octanol.

-

Partitioning: Add 5 mL of pre-saturated Water. Shake for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (210 nm or 254 nm).

-

Calculation:

.

Applications in Process Chemistry[2]

Extraction Strategy (Work-up)

Based on the profile, the compound is lipophilic (LogP > 1).

-

Recommended System: Ethyl Acetate / Water or DCM / Water.

-

Mechanism: The compound partitions into the organic layer. Acidic/Basic washes can be used to remove unreacted amine or acid starting materials without losing the neutral amide product.

Purification via Chromatography

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane/Ethyl Acetate gradient.

-

Insight: Since the compound is immiscible with pure Heptane/Hexane but miscible with EtOAc, a gradient starting at 10-20% EtOAc will effectively retain and then elute the compound.

Crystallization Potential

While typically an oil, amides can often be forced to crystallize at low temperatures or high purity.

-

Screening Approach: Dissolve in minimal Diethyl Ether or TBME (tert-butyl methyl ether) and cool to -20°C. Add a seed crystal if available.

Workflow Visualization

The following diagram summarizes the complete characterization workflow for this intermediate.

Figure 2: Workflow for translating miscibility data into process operations.

References

-

Synthesis & Physical Properties: Muthaiah, S., et al. "Catalytic Acceptorless Dehydrogenations: Ru-Macho Catalyzed Construction of Amides and Imines." Journal of the American Chemical Society, vol. 133, no.[1][2] 5, 2011, pp. 1682–1685. (Describes the synthesis and isolation of the compound as a clear oil).

-

Thermodynamic Modeling (HSP): Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. (Authoritative text on HSP methodology).

-

Solubility Measurement Protocols: Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard protocols for LogP and solubility profiling).

-

Related Intermediate Chemistry: Borkin, D., et al. "Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia." Cancer Cell, vol. 27, no.[3] 4, 2015, pp. 589–602. (Contextualizes the use of similar intermediates in drug development).

Sources

Technical Whitepaper: N-benzyl-2-methoxy-N-methylacetamide – Synthesis, Safety, and Toxicological Profiling

Executive Summary

As drug development pipelines increasingly rely on highly functionalized tertiary amides for novel pharmacophores, understanding the synthetic behavior and safety profiles of intermediate scaffolds becomes critical. N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a sterically constrained tertiary amide utilized as a key intermediate in medicinal chemistry, including studies assessing in vivo tumor burden and targeted therapies[1].

This whitepaper provides a comprehensive technical guide for researchers and process chemists. It synthesizes predictive toxicological data, outlines a self-validating catalytic synthesis protocol, and establishes a foundational Safety Data Sheet (SDS) for laboratory handling.

Chemical Identity & Structural Analysis

This compound features a tertiary amide core flanked by a benzyl group and a methoxymethyl ether moiety. This specific substitution pattern restricts rotation around the C-N amide bond, leading to distinct rotameric populations that must be accounted for during analytical validation[2].

Table 1: Physicochemical Properties & Identifiers

| Parameter | Value | Source |

| CAS Number | 139765-14-3 | ,[3] |

| PubChem CID | 19178358 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4],[5] |

| Monoisotopic Mass | 193.11028 Da | [4],[5] |

| SMILES | CN(CC1=CC=CC=C1)C(=O)COC | [4] |

| Physical State | Clear oil (at 298K) | [2] |

Synthesis & Experimental Workflows

Traditional acylation methods often require stoichiometric coupling reagents, generating significant chemical waste. As an Application Scientist, I recommend the Ru-MACHO catalyzed acceptorless dehydrogenation pathway. This method couples alcohols and amines directly, evolving only hydrogen gas (

Ru-MACHO catalyzed acceptorless dehydrogenation workflow for tertiary amide synthesis.

Standard Operating Procedure: Ru-MACHO Catalyzed Synthesis

Note: This protocol is designed as a self-validating system. The analytical steps at the end confirm not just the mass, but the thermodynamic behavior of the molecule.

Materials:

-

2-Methoxyethanol (1.0 mmol)

-

N-Methylbenzylamine (1.0 mmol)

-

Ru-MACHO precatalyst (0.01 mmol, 1 mol%)

-

Potassium tert-butoxide (t-BuOK) (0.02 mmol, 2 mol%)

-

Anhydrous Toluene (2 mL)

Step-by-Step Methodology:

-

Catalyst Activation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Ru-MACHO precatalyst and t-BuOK.

-

Causality: The Ru-MACHO complex is a stable Ru(II) precatalyst. The addition of a strong base (t-BuOK) is strictly required to deprotonate the amine ligand and eliminate HCl, generating the highly active 16-electron Ru(0) species necessary for dehydrogenation[6].

-

-

Substrate Introduction: Add anhydrous toluene (2 mL) to the active catalyst, followed by 2-methoxyethanol and N-methylbenzylamine.

-

Thermodynamic Driving (Acceptorless Dehydrogenation): Seal the tube, transfer to a fume hood, and heat to 110 °C for 24 hours under a vented argon line (e.g., connected to an oil bubbler).

-

Causality: Because this is an acceptorless reaction, no chemical oxidant is present to accept the hydrogen. The system must be vented to allow

gas to escape, driving the equilibrium toward the amide product via Le Chatelier's principle[2].

-

-

Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a clear oil (typically ~88% yield)[2].

-

Self-Validating NMR Analysis: Dissolve the product in

and perform-

Causality: Due to the constrained rotational nature of the tertiary amide, the product exists as a mixture of two rotamers (A: major, B: minor) in a 60:40 ratio at room temperature. Heating to 350K increases thermal energy beyond the rotational barrier, causing the coalescence of the two rotamer peaks into single resonances[2]. This thermodynamic behavior validates the structural integrity of the synthesized compound.

-

Predictive & Empirical Toxicity Profile

Because this compound is primarily an intermediate, extensive empirical in vivo toxicity data is limited. However, based on structural alerts (benzylamine derivatives and methoxyacetamides), we can construct a highly accurate predictive toxicological profile.

Predicted hepatic CYP450-mediated metabolic pathways and clearance mechanisms.

Table 2: Predicted Toxicity Endpoints & Metabolic Fate

| Endpoint | Predicted Outcome / Mechanism | Risk Level |

| Acute Oral Toxicity ( | > 2000 mg/kg (Rat, predicted via structural analogs). | Low |

| Hepatotoxicity | CYP3A4-mediated N-dealkylation may yield reactive benzaldehyde transients. | Moderate |

| Genotoxicity (Ames Test) | Negative. Lacks structural alerts for DNA intercalation or alkylation. | Low |

| Skin/Eye Irritation | Defatting agent; prolonged exposure may cause contact dermatitis. | Moderate |

Comprehensive Safety Data Sheet (SDS) Parameters

The following parameters are synthesized to serve as a laboratory SDS for this compound[7],[8].

Section 2: Hazard Identification

-

GHS Classification:

-

Skin Irritation (Category 2) - H315

-

Eye Irritation (Category 2A) - H319

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) - H335

-

-

Signal Word: Warning

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

Section 4: First-Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and consult a physician.

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, ensuring eyelids are held open.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Section 8: Exposure Controls / Personal Protection

-

Engineering Controls: Handle in a well-ventilated fume hood. Ensure eyewash stations and safety showers are proximal to the workstation.

-

PPE:

-

Eye/Face: Nitrile-compatible safety goggles (EN166 standard).

-

Skin: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption of the lipophilic oil.

-

Respiratory: For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.

-

Section 10: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions (inert atmosphere, 2-8 °C).

-

Conditions to Avoid: Excessive heat, direct sunlight, and moisture.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Carbon oxides (

,

References

-

Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron, 70(27-28), 4213-4218. Source: ScienceDirect. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19178358, this compound. Source: PubChem. URL:[Link]

- World Intellectual Property Organization. Patent WO2021121327A1 (Intermediate 125). Source: Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 139765-14-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - KMLLKUXGWMVYHN-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 10xchem.com [10xchem.com]

- 8. 139765-14-3_N-benzyl-2-methoxy-N-methylacetamideCAS号:139765-14-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

Technical Guide: Thermophysical Property Determination of N-benzyl-2-methoxy-N-methylacetamide

[1]

CAS Registry Number: 139765-14-3 Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Physical State at RT: Clear, viscous oil (Mixture of Rotamers)[1][2]

Executive Summary

Accurate determination of physical constants for This compound requires specialized protocols due to its physicochemical nature.[1] Unlike simple crystalline solids, this compound exists as a liquid (oil) at room temperature due to the disruption of hydrogen bonding networks by N-methylation and the conformational flexibility of the benzyl group.[2]

Consequently, standard capillary melting point methods are inapplicable.[2] This guide mandates Differential Scanning Calorimetry (DSC) for low-temperature phase transitions (freezing point/glass transition) and Vacuum Distillation or Thermogravimetric Analysis (TGA) for boiling point determination to prevent thermal decomposition.[1][2]

Compound Profile & Pre-Analytical Verification

Before physical testing, the compound's identity and purity must be validated.[2] Tertiary amides exhibit rotamerism (restricted rotation around the C–N bond), which complicates NMR spectra and physical behavior.[2]

Structural Dynamics

The N-methyl and N-benzyl groups create steric bulk, leading to two distinct conformers (rotamers) in solution.[1]

-

Rotamer Ratio: ~60:40 (Major:Minor) in CDCl₃.[2]

-

Implication: Physical properties (BP/MP) are bulk averages of these equilibrating conformers.[2]

Purity Validation Protocol

Impurities such as N-benzylmethylamine or methoxyacetyl chloride will significantly depress the boiling point and alter viscosity.[1]

Required Purity: >98.0% (determined by GC-FID or HPLC).

Reference Identification Data (Validating the Analyte):

-

¹H NMR (500 MHz, CDCl₃): Distinct rotameric splitting.[2]

-

Major Rotamer:

4.65 (s, 2H, N-CH₂-Ph), 4.21 (s, 2H, O-CH₂-CO), 3.52 (s, 3H, OMe), 2.94 (s, 3H, N-Me).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Minor Rotamer:

4.58 (s, 2H), 4.20 (s, 2H), 3.48 (s, 3H), 2.99 (s, 3H).[2] -

Aromatic Region:

7.42–7.24 (m, 5H).[2]

-

Melting Point / Freezing Point Determination

Status: The compound is a liquid at ambient temperature.

Objective: Determine the Freezing Point (

Why Standard Methods Fail

Standard capillary melting point apparatuses (e.g., Thiele tube, Mel-Temp) operate above ambient temperature.[1][2] Attempting to freeze the oil in a capillary using dry ice is imprecise and prone to moisture condensation.[2]

Recommended Protocol: Differential Scanning Calorimetry (DSC)

Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).[2]

Workflow:

-

Sample Prep: Hermetically seal 5–10 mg of the oil in an aluminum pan.

-

Cooling Cycle: Equilibrate at 25°C, then cool to -80°C at a rate of 5°C/min.

-

Observation: Look for an exothermic crystallization peak (

) or a step-change in heat capacity indicating a Glass Transition ( -

Heating Cycle: Heat from -80°C to 25°C at 10°C/min.

-

Data Extraction: Record the onset temperature of the endothermic melting peak (

).

Expected Result: Likely a glass transition (

Boiling Point Determination

Status: High-boiling liquid. Risk: Thermal decomposition often precedes boiling at atmospheric pressure (760 mmHg).[2]

Method A: Micro-Scale Siwoloboff (Inert Atmosphere)

Best for rapid estimation with small sample volumes (<1 mL).[1][2]

-

Setup: Place 0.5 mL sample in an ignition tube. Insert a sealed capillary (open end down).

-

Bath: Use silicone oil (stable up to 250°C).[2]

-

Heating: Heat slowly (2°C/min).

-

Endpoint: A continuous stream of bubbles emerges from the capillary. Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the Boiling Point.[2]

-

Correction: If performed at ambient pressure, verify the oil does not darken (decompose). If darkening occurs, switch to Method B.

Method B: Vacuum Distillation (Gold Standard)

Required for accurate reporting and purification.[1][2]

Theory: Reducing pressure lowers the boiling point, preventing amide bond degradation.[2]

Protocol:

-

Apparatus: Short-path distillation head with a vacuum cow and manometer.

-

Pressure: Establish a stable vacuum (e.g., 0.5 – 1.0 mmHg).[2]

-

Heating: Use a magnetic stir bar to prevent bumping. Heat the oil bath gradually.

-

Collection: Discard the first fraction (volatiles/solvents).[2] Collect the main fraction.

-

Calculation: Convert the observed boiling point (

) to atmospheric equivalent (

Estimated Range:

-

(0.5 mmHg): ~110 – 120 °C[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

(Calculated): ~280 – 300 °C[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Data Visualization: Pressure-Temperature Nomograph Logic

The following diagram illustrates the logic flow for selecting the correct boiling point method based on thermal stability.

Caption: Decision matrix for selecting the appropriate boiling point determination method for high-boiling amides.

Summary of Physical Properties

| Property | Value / Range | Method | Notes |

| Physical State | Clear to Pale Yellow Oil | Visual | At 20°C. |

| Melting Point | N/A (Liquid) | DSC | Likely exhibits |

| Boiling Point | ~115–125 °C @ 0.5 mmHg | Vacuum Distillation | Extrapolates to >280°C at atm.[4] |

| Density | ~1.05 – 1.10 g/mL | Pycnometer | Estimated based on analogs. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Solubility Test | Insoluble in water.[2] |

References

-

Compound Identification & Synthesis

-

Nielsen, M., et al. (2015).[2] "Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines." Journal of Organic Chemistry. (Describes isolation as clear oil and provides NMR data).

-

-

Standard Test Methods

-

ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[1]

- ASTM D1160: Standard Test Method for Distillation of Petroleum Products

-

-

Spectral Data Verification

Sources

- 1. CAS#:1114-14-3 | azanium,potassium,2,3-dihydroxybutanedioate | Chemsrc [chemsrc.com]

- 2. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 78191-00-1 | N-Methoxy-N-methylacetamide | Alpelisib Related | Ambeed.com [ambeed.com]

- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

N-Benzyl-2-methoxy-N-methylacetamide: A Strategic Intermediate for Deuterated Drug Discovery

[1]

Executive Summary

N-Benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a tertiary amide scaffold that serves a dual purpose in modern medicinal chemistry. While structurally related to the anticonvulsant Lacosamide, its primary utility in contemporary drug development is as a high-value intermediate for the synthesis of metabolically stable, deuterated drug candidates—specifically in the development of Menin-MLL inhibitors for acute leukemia.[1]

This guide analyzes the compound's synthesis via green catalytic dehydrogenation, its physicochemical behavior (rotameric isomerism), and its critical role as a precursor for installing 2-methoxy-N-methylethan-1,1-d2-amine side chains, a strategy used to enhance the metabolic half-life of clinical candidates via the Kinetic Isotope Effect (KIE).[1]

Chemical Structure & Physicochemical Profile[1][2][3]

Structural Analysis

Unlike secondary amides (e.g., Lacosamide) which can act as both hydrogen bond donors and acceptors, This compound is a tertiary amide.[1][2] This N-methylation eliminates the hydrogen bond donor capability, significantly altering its solubility profile and membrane permeability compared to its secondary amide analogs.[1]

-

Molecular Weight: 193.24 g/mol [1]

-

Core Scaffold: Glycine-derived tertiary amide (Methoxyacetyl group linked to N-methylbenzylamine).[1]

Rotameric Isomerism

A critical feature of this molecule, observed in NMR studies, is the restricted rotation around the C–N amide bond.[1] This results in the existence of two distinct rotamers (cis and trans) in solution.[1]

-

Observation: ¹H NMR in CDCl₃ typically reveals a mixture of two rotamers (Major:Minor ratio ≈ 60:40).[1][4][2]

-

Implication: In biological assays, the interconversion rate between these rotamers can influence binding kinetics if the protein binding pocket selects for a specific conformation.[1] High-temperature NMR (e.g., at 350K) causes peak coalescence, confirming the dynamic equilibrium.[1]

Synthesis Methodologies

Method A: Green Catalytic Dehydrogenation (Ru-Macho)

Traditional amide synthesis uses stoichiometric coupling reagents (HATU, EDC) or corrosive acid chlorides.[1] A superior, atom-economical method utilizes Ruthenium-catalyzed acceptorless dehydrogenative coupling of alcohols and amines.[1]

-

Catalyst: Ru-Macho (Complex 3)[1]

-

Reagents: 2-Methoxyethanol + N-Methylbenzylamine[1]

-

Byproduct: Hydrogen gas (H₂) only.[1]

Mechanism: The Ruthenium pincer complex activates the alcohol (2-methoxyethanol) to an aldehyde intermediate, which undergoes hemaminal formation with the amine.[1] Subsequent dehydrogenation yields the tertiary amide.[1]

Method B: Classical Acylation

For standard lab-scale preparation where catalyst cost is a constraint:

Medicinal Chemistry Application: The Deuterium Switch[1]

The most significant application of this compound in recent patent literature (e.g., WO 2021/121327 ) is its use as a precursor for deuterated amines .[1]

Case Study: Menin-MLL Inhibitors

Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction are a promising class of therapeutics for acute leukemias.[1][5] To improve the metabolic stability of these drugs, medicinal chemists employ deuteration at sites prone to oxidative metabolism (e.g., alpha-carbons next to amines).[1]

The Workflow:

-

Precursor Synthesis: this compound (Intermediate 125) is synthesized.[1][5][6]

-

Deuterated Reduction: The amide carbonyl is reduced using Lithium Aluminum Deuteride (LiAlD₄) .[1]

-

Debenzylation: The benzyl protecting group is removed (e.g., Pd/C hydrogenation or ACE-Cl method).[1]

-

Final Fragment: 2-methoxy-N-methylethan-1,1-d2-amine .

-

Drug Assembly: This fragment is coupled to the Menin-inhibitor core.[1]

Why This Matters: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.[1] By installing deuterium at the metabolic "soft spot" (the methylene group next to the nitrogen), the drug's half-life is extended without altering its binding affinity or potency.[1]

Visualizing the Workflow

Diagram 1: Synthesis & Deuteration Pathway

This diagram illustrates the transformation from raw materials to the critical deuterated fragment used in Menin-MLL inhibitors.[1]

Caption: Workflow for converting the amide intermediate into a metabolically stable deuterated amine fragment.

Diagram 2: Rotameric Equilibrium

Visualizing the restricted rotation that leads to the 60:40 mixture observed in NMR.[1]

Caption: The steric bulk of the N-benzyl and N-methyl groups creates a high rotational barrier, resulting in distinct NMR species.[1]

Experimental Protocols

Protocol 6.1: Synthesis of Intermediate 125 (Standard Scale)

Adapted from WO 2021/121327 and Green Chem. methodologies.

-

Setup: Charge a round-bottom flask with This compound (Intermediate 125) precursors if synthesizing de novo, or use commercially available stock.

-

Reduction (The Critical Step):

-

Cool a solution of LiAlD₄ (1.5 g, 35.7 mmol) in dry THF (25 mL) to 0°C under N₂ atmosphere.

-

Add This compound (3.4 g, 17.6 mmol) in THF (25 mL) dropwise over 20 minutes.

-

Caution: Exothermic reaction.[1] Evolution of gas.

-

-

Reaction: Stir at 25°C for 1 hour, then heat to 50°C for 2 hours to ensure complete reduction of the sterically hindered amide.

-

Quenching: Cool to 0°C. Carefully add:

-

10 mL of 1M NaOH (aq) dropwise.

-

Observation: Formation of a white granular precipitate (Aluminum salts).[1]

-

-

Workup: Filter the mixture through a Celite pad. Wash the cake with EtOAc (100 mL).

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (EtOAc:PE gradient 0-100%) to yield the deuterated amine as a colorless oil.[1][5]

References

-

Oldenhuis, N. J., et al. (2015).[1][4] Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron. Link

-

Cai, W., et al. (2021).[1][5] Menin/MLL Protein/Protein Interaction Inhibitors. World Intellectual Property Organization, Patent WO 2021/121327 A1.[1][5] Link

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

Tung, R. (2016).[1] Deuterium medicinal chemistry: from concept to clinic. Future Medicinal Chemistry. Link[1]

Sources

- 1. 287930-73-8|4-Benzyl-2-hydroxymorpholin-3-one|BLD Pharm [bldpharm.com]

- 2. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10xchem.com [10xchem.com]

- 4. escholarship.org [escholarship.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermodynamic stability of N-benzyl-2-methoxy-N-methylacetamide

Thermodynamic Stability of N-benzyl-2-methoxy-N-methylacetamide: A Physicochemical Assessment

Executive Summary

This compound (CAS: 139765-14-3) represents a distinct class of tertiary amides often utilized as pharmaceutical intermediates or structural fragments in drug discovery (analogous to the Lacosamide scaffold). Its thermodynamic profile is governed by the interplay between the rigid amide resonance and the inductive effects of the

This technical guide provides a comprehensive stability profile, synthesizing theoretical principles with predictive modeling. It establishes that while the molecule exhibits high thermal resistance typical of tertiary amides, its conformational thermodynamics are dominated by a rotational barrier of approximately 16–18 kcal/mol , and its hydrolytic susceptibility is modulated by the electron-withdrawing methoxy group.

Structural Dynamics & Conformational Thermodynamics

The thermodynamic stability of this molecule is not static; it is defined by the equilibrium between its rotational isomers (rotamers). Unlike secondary amides, this tertiary amide lacks a hydrogen bond donor, forcing the stability to rely entirely on steric and electronic factors.

The Amide Resonance & Rotational Barrier

The C–N bond exhibits partial double-bond character due to resonance (

-

Predicted Rotational Barrier (

): Based on homologous N,N-disubstituted amides (e.g., N,N-dimethylacetamide), the barrier to rotation is estimated at 16.5 ± 1.5 kcal/mol (69–75 kJ/mol). -

The

-Methoxy Effect: The methoxy group at the

Steric Thermodynamics (E/Z Equilibrium)

The equilibrium constant (

-

Conformer A (Z-isomer): The Benzyl group is trans to the Carbonyl oxygen. (Generally more stable due to reduced steric clash between the bulky phenyl ring and the carbonyl oxygen).

-

Conformer B (E-isomer): The Benzyl group is cis to the Carbonyl oxygen.

Visualization of Rotational Dynamics:

Caption: Energy landscape of C-N bond rotation. The Z-conformer is thermodynamically favored due to reduced steric strain between the benzyl moiety and the carbonyl oxygen.

Chemical Stability: Hydrolysis & Degradation

Tertiary amides are kinetically stable but thermodynamically unstable relative to their hydrolysis products (carboxylic acid and amine). The reaction is extremely slow at neutral pH but accelerates under stress.

Hydrolytic Susceptibility

The presence of the 2-methoxy group introduces a unique electronic vector.

-

Inductive Activation: The methoxy group (

) pulls electron density, making the carbonyl carbon more susceptible to nucleophilic attack ( -

Chelation Effects: Under acidic conditions, the ether oxygen can protonate or chelate metal ions, potentially assisting in the delivery of the nucleophile to the carbonyl center (neighboring group participation).

Degradation Pathway

The primary degradation pathway is the cleavage of the amide bond yielding Methoxyacetic acid and N-methylbenzylamine .

Predicted Hydrolysis Pathway:

Caption: Acid-catalyzed hydrolysis pathway. The Rate Determining Step (RDS) is typically the nucleophilic attack of water on the protonated amide.

Experimental Validation Protocols

As exact constants for this specific CAS are not standard library data, the following protocols are the "Gold Standard" for empirically deriving the thermodynamic profile.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

Purpose: To determine the coalescence temperature (

-

Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

or Tetrachloroethane- -

Acquisition (Low Temp): Acquire

H NMR at 25°C. Observe distinct signals for N-Methyl (cis) and N-Methyl (trans) due to slow exchange. -

Stepwise Heating: Increase probe temperature in 10°C increments.

-

Coalescence Observation: Identify the temperature (

) where the two N-methyl singlets merge into a broad singlet. -

Calculation: Use the Eyring equation:

Where

Protocol B: Forced Degradation (Stress Testing)

Purpose: To determine hydrolytic rate constants (

-

Conditions: Prepare 1 mg/mL solutions in:

-

0.1 N HCl (Acid Stress)

-

0.1 N NaOH (Base Stress)

-

3% H

O

-

-

Incubation: Heat at 60°C for 24–48 hours.

-

Analysis: Analyze via HPLC-UV (210 nm and 254 nm).

-

Quantification: Plot

vs. time to determine pseudo-first-order rate constants.

Summary of Predicted Physicochemical Data

The following table summarizes the anticipated thermodynamic values based on structural homology with N,N-dimethylacetamide and N-benzylacetamide.

| Parameter | Predicted Value | Rationale |

| Rotational Barrier ( | 16–18 kcal/mol | Typical for tertiary amides; slightly modulated by |

| Hydrolysis Half-life (pH 7, 25°C) | > 2 Years | Amides are kinetically inert at neutral pH. |

| Hydrolysis Half-life (pH 1, 60°C) | 4–12 Hours | Acid catalysis effective; |

| Boiling Point | ~150–160°C (at 10 mmHg) | High polarity prevents volatility at STP; requires vacuum. |

| LogP (Octanol/Water) | 1.1 – 1.4 | Benzyl group adds lipophilicity; methoxy/amide adds polarity. |

References

-

Internal Rotation of Amides (Computational & Experimental): Wiberg, K. B., et al. "Internal rotation about the C–N bond of amides."[2] Journal of Molecular Structure: THEOCHEM, 2004.

-

NMR Determination of Amide Barriers: Gasparro, F. P., & Kolodny, N. H.[3] "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Journal of Chemical Education, 1977.[4]

-

Hydrolysis Kinetics of Substituted Amides: Nair, M. R., & Shaji, V. R. "Kinetics of Hydrolysis of alpha-amylbenzyl chlorides and p-methoxy derivatives." Indian Journal of Chemistry, 1985. (Contextual reference for methoxy-substituent effects on benzylic/acyl systems).

-

General Amide Stability Data: PubChem Compound Summary for this compound (CAS 139765-14-3).

Sources

Chemoinformatic and Experimental Profiling of N-benzyl-2-methoxy-N-methylacetamide

Executive Summary

N-benzyl-2-methoxy-N-methylacetamide is a tertiary amide structurally related to the antiepileptic drug Lacosamide (Vimpat®). In the context of medicinal chemistry and drug design, its hydrogen bond profile presents a classic case of donor-acceptor asymmetry .

-

Hydrogen Bond Donors (HBD): 0

-

Hydrogen Bond Acceptors (HBA): 2 (Theoretical) / ~1.7 (Effective)

This guide deconstructs the structural rationale behind these counts, explores their impact on blood-brain barrier (BBB) permeability, and provides rigorous experimental protocols for validating these values in a pre-clinical setting.

Part 1: Structural Deconstruction & Theoretical Counting

To determine the precise H-bond count, we must analyze the electronic environment of every heteroatom in the scaffold.

The Molecular Scaffold

The molecule consists of a central acetamide core substituted at the nitrogen (N) and alpha-carbon (

-

N-Substituents: Methyl group (

) and Benzyl group ( -

-Substituent: Methoxy group (

Hydrogen Bond Donor (HBD) Analysis

Count: 0

-

Amide Nitrogen: Being a tertiary amide , the nitrogen atom is bonded to the carbonyl carbon, a methyl group, and a benzyl methylene. There is no proton attached to the nitrogen (

). Therefore, it cannot act as a donor. -

Methoxy Group: The oxygen is bonded to two carbons (ether linkage). It possesses no hydroxyl proton.[1]

-

Carbon Skeleton: All hydrogens are bonded to carbon (C-H). While aromatic C-H bonds can act as weak donors in specific crystal packing scenarios, they are excluded from standard Lipinski or Veber counts.

Hydrogen Bond Acceptor (HBA) Analysis

Count: 2

-

Carbonyl Oxygen (

): This is a strong acceptor . The lone pairs on the oxygen are sterically accessible and electron-rich, enhanced by the resonance donation from the amide nitrogen. -

Methoxy Oxygen (

): This is a moderate acceptor . As an ether oxygen, it has two lone pairs. However, its acceptor capability ( -

Amide Nitrogen: Not an acceptor. The lone pair on the nitrogen is delocalized into the carbonyl

-system (resonance form:

Pharmacophore Visualization

The following diagram maps the H-bond features to the chemical structure.

Figure 1: Pharmacophore mapping of H-bond features. Blue nodes indicate active Acceptors; Red node indicates the absence of Donors.

Part 2: Pharmacokinetic Implications

The HBD/HBA profile (0/2) places this molecule in a specific physicochemical space favorable for Central Nervous System (CNS) penetration.

Lipinski & Veber Compliance

| Rule Set | Parameter | Value | Status | Implication |

| Lipinski Ro5 | H-Bond Donors | 0 | Pass (< 5) | High membrane permeability. |

| Lipinski Ro5 | H-Bond Acceptors | 2 | Pass (< 10) | Good solubility potential. |

| Veber's Rules | Rotatable Bonds | 4 | Pass (< 10) | Conformational flexibility is controlled. |

| TPSA | Polar Surface Area | ~29.5 Ų | Pass (< 90 Ų for CNS) | High CNS Penetration Predicted. |

The "Chameleon" Effect

Tertiary amides with ether side chains often exhibit "chameleon" behavior.

-

In Water: The Carbonyl and Ether oxygens accept H-bonds from water, aiding solubility.

-

In Lipid Membranes: The molecule has zero donors. It does not need to "break" strong H-bonds with itself to enter the lipid bilayer (unlike primary amides). This low desolvation penalty significantly boosts passive diffusion across the Blood-Brain Barrier (BBB).

Part 3: Experimental Validation Protocols

While theoretical counts are useful, experimental validation is required for precise QSAR modeling. The following protocols determine the Abraham Descriptors : Hydrogen Bond Acidity (

Protocol A: NMR Titration (The Gold Standard)

This method measures the chemical shift change of a probe molecule (donor) as the test substrate (acceptor) is added.

Objective: Determine the effective H-bond Basicity (

Reagents:

-

Probe (Donor): 4-Nitrophenol (strong donor) or Chloroform-d (weak donor).

-

Solvent: Carbon Tetrachloride (

) or Cyclohexane-d12 (inert solvents).

Workflow:

Figure 2: NMR Titration workflow for determining Hydrogen Bond Basicity.

Data Interpretation:

-

Plot

vs. -

The association constant

correlates to the Abraham -

Expected Result: We expect two binding events (stronger at C=O, weaker at -OMe), but often a weighted average is observed.

Protocol B: Solvatochromism (Kamlet-Taft)

This method uses dyes that change color based on the H-bond capacity of the solvent (or solute in a liquid phase).

-

Dissolve solvatochromic dyes (e.g., Reichardt’s dye, 4-nitroaniline) in the neat liquid of the analyte (if liquid) or a concentrated solution.

-

Measure UV-Vis

. -

Calculate

using the shift relative to non-polar standards. -

Note: Since the analyte is a solid/oil, the NMR method (3.1) is generally more accurate than attempting to use it as a bulk solvent.

Part 4: References & Authority

Key Literature[6]

-

Lipinski, C. A., et al. (1997).[6][7] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (The foundational text for the Rule of 5).

-

Abraham, M. H. (1993). "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews. (Defines the

and -

Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[7][8] Journal of Medicinal Chemistry. (Refines H-bond counts regarding TPSA and rotatable bonds).

Verified Sources

Author's Note: This guide synthesizes theoretical medicinal chemistry principles with practical validation techniques. For regulatory submissions, always prioritize experimental LogP and pKa data over calculated descriptors.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Theoretical prediction of the Abraham hydrogen bond acidity and basicity factors from a reaction field method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. PubChemLite - this compound (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Profiling of N-Benzyl-2-methoxy-N-methylacetamide

Executive Summary

This technical guide provides a comprehensive analysis of N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3), a tertiary amide structural motif frequently encountered as a pharmacophore in central nervous system (CNS) agents and as a critical process impurity in the synthesis of anticonvulsants (e.g., Lacosamide derivatives).

Understanding the lipophilicity (LogP) of this compound is essential for two primary workflows:

-

Medicinal Chemistry: Predicting Blood-Brain Barrier (BBB) penetration.

-

Process Chemistry: Designing reverse-phase purification strategies to separate this N-methylated analog from secondary amide precursors.

Key Physicochemical Data:

| Parameter | Value / Description |

|---|---|

| CAS Number | 139765-14-3 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Consensus LogP (Predicted) | 1.45 ± 0.3 |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |[1]

Structural Analysis & Theoretical Lipophilicity

To understand the lipophilic behavior of this molecule, we must deconstruct it into its constituent pharmacophores. The partition coefficient (

Fragment-Based Contribution Analysis

The LogP of this compound is a summation of hydrophobic and hydrophilic vectors.

-

Benzyl Group (+): The phenyl ring significantly drives lipophilicity (

contribution). -

Tertiary Amide Core (-): The

-disubstituted amide is polar but lacks the Hydrogen Bond Donor (HBD) capability of secondary amides, making it more lipophilic than its non-methylated parent (N-benzyl-2-methoxyacetamide, LogP ~1.1). -

Methoxy Group (-/+): While the oxygen is an H-bond acceptor (hydrophilic), the methyl cap adds slight bulk (hydrophobic). The net effect is a slight reduction in LogP compared to an ethyl chain.

Structure-Property Relationship Diagram

The following diagram illustrates the contribution of each moiety to the overall physicochemical profile.

Figure 1: Structural dissection of this compound showing pharmacophore contributions to physicochemical properties.

Experimental Determination Methodologies

While computational models (ClogP, XlogP3) provide estimates, experimental validation is required for regulatory submissions and precise formulation.

Method A: RP-HPLC (OECD Guideline 117)

Status: Preferred Method

Rationale: This method is faster than shake-flask, requires less sample, and is insensitive to minor impurities. It correlates the retention time (

Protocol:

-

Column Selection: Use a C18 (Octadecylsilane) column with end-capping to minimize silanol interactions.

-

Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the amide remains neutral (though this amide is non-ionizable in physiological range, buffering maintains consistency).

-

Reference Standards: Inject a mixture of standards with known LogP values bracketing the expected value (1.5).

-

Acetanilide (LogP 0.16)

-

Acetophenone (LogP 1.58)

-

Benzene (LogP 2.13)

-

Toluene (LogP 2.7)

-

-

Calculation: Calculate the capacity factor (

) for the analyte and standards:Construct a calibration curve:

. Interpolate the analyte's LogP.[4]

Method B: Shake Flask (OECD Guideline 107)

Status: Validation Method Rationale: Considered the "Gold Standard" for pure compounds when high precision is needed.

Protocol:

-

Preparation: Pre-saturate

-octanol with water and water with -

Equilibration: Dissolve the test substance in the octanol phase. Add the water phase.

-

Agitation: Shake the vessel at 25°C for 30 minutes. Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (if

is known, typically ~254-260 nm for the benzyl ring) or HPLC. -

Calculation:

Workflow Visualization: HPLC Determination

The following diagram outlines the decision-making and execution flow for determining the LogP of this specific amide using the OECD 117 HPLC method.

Figure 2: Step-by-step workflow for LogP determination via OECD 117 HPLC method.

Pharmacokinetic & Synthetic Implications

Blood-Brain Barrier (BBB) Penetration

With a predicted LogP of ~1.45 , this compound falls within the optimal range for CNS penetration.

-

Lipinski's Rule: MW < 500 (193.24), LogP < 5 (1.45), H-bond donors < 5 (0), H-bond acceptors < 10 (3).

-

Conclusion: The molecule is highly likely to be orally bioavailable and BBB permeable. The

-methylation specifically removes a hydrogen bond donor compared to the secondary amide, significantly increasing passive diffusion across the BBB.

Synthetic Impurity Profiling

In the synthesis of drugs like Lacosamide (which contains a benzylamide moiety), this

-

Purification Strategy: Due to the higher LogP of the

-methyl impurity (~1.45) compared to the desired secondary amide product (LogP ~0.9 - 1.1), Reverse Phase Chromatography is highly effective. The impurity will elute later than the product on a C18 column.

References

-

OECD. (2004).[5] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][5][6]

-

OECD. (1995).[5] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

PubChem. (2025).[1] Compound Summary: N-benzyl-2-methoxyacetamide (Related Structure).[1] National Library of Medicine.[1] [Link]

Sources

- 1. N-benzyl-2-methoxyacetamide | C10H13NO2 | CID 836024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 4. oecd.org [oecd.org]

- 5. agroscope.admin.ch [agroscope.admin.ch]

- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

Methodological & Application

Step-by-step synthesis protocol for N-benzyl-2-methoxy-N-methylacetamide

Application Note: High-Yield Synthesis of N-benzyl-2-methoxy-N-methylacetamide via Nucleophilic Acyl Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Category: Amide Bond Formation / Nucleophilic Acyl Substitution.

Introduction and Mechanistic Rationale

Amide bond formation is a foundational transformation in synthetic organic chemistry, heavily utilized in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs) and complex intermediates [1]. While modern peptide coupling reagents (e.g., HATU, EDC) are frequently employed to activate carboxylic acids in situ, the direct use of acyl chlorides remains one of the most robust, scalable, and atom-economical methods for generating tertiary amides [1].

The synthesis of This compound involves the reaction between a secondary amine (N-benzylmethylamine) and an acyl chloride (2-methoxyacetyl chloride). Because acyl chlorides are highly electrophilic, the nucleophilic attack by the amine occurs rapidly. However, this reaction generates one equivalent of hydrogen chloride (HCl) gas as a byproduct. If left unneutralized, this HCl will protonate the unreacted N-benzylmethylamine, converting it into an unreactive hydrochloride salt and capping the theoretical yield at 50%.

To drive the reaction to completion, a non-nucleophilic tertiary amine base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is introduced as an acid scavenger. Furthermore, the addition of the acyl chloride must be strictly temperature-controlled (0 °C) to mitigate the highly exothermic nature of the reaction, which can otherwise lead to the degradation of the acyl chloride or the formation of dark, polymeric byproducts[2].

Experimental Workflow

Workflow diagram for the synthesis of this compound.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. Scaling up requires careful attention to the heat dissipation capacity of the reaction vessel[2].

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| N-benzylmethylamine | 121.18 | 1.0 | 10.0 | 1.21 g (1.29 mL) | Nucleophile |

| 2-Methoxyacetyl chloride | 108.52 | 1.1 | 11.0 | 1.19 g (1.00 mL) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 g (2.09 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | N/A | 50.0 mL | Solvent |

Step-by-Step Synthesis Protocol

Step 1: System Preparation and Inertion

-

Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (

) or Argon. -

Causality: 2-methoxyacetyl chloride is highly sensitive to ambient moisture. Exposure to water will rapidly hydrolyze it into 2-methoxyacetic acid, which will not react with the amine under these conditions, drastically reducing the yield [3].

Step 2: Amine Solution Preparation

-

Action: Add 50 mL of anhydrous Dichloromethane (DCM) to the flask. Inject N-benzylmethylamine (1.29 mL, 10.0 mmol) and Triethylamine (2.09 mL, 15.0 mmol) via syringe.

-

Causality: DCM is chosen because it easily dissolves both the starting materials and the resulting tertiary amide, while remaining completely inert to the acyl chloride. TEA is added in a 0.5 equivalent excess to ensure complete neutralization of the evolving HCl.

Step 3: Temperature-Controlled Acylation

-

Action: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Slowly add 2-methoxyacetyl chloride (1.00 mL, 11.0 mmol) dropwise over 15 minutes using a syringe pump or addition funnel.

-

Causality: The formation of the amide bond from an acyl chloride is highly exothermic [2]. Dropwise addition at 0 °C prevents localized heating, which can cause the solvent to boil or lead to the decomposition of the methoxyacetyl chloride into ketene intermediates and other impurities.

Step 4: Reaction Propagation

-

Action: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approx. 25 °C) and stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system (visualized with UV light and Ninhydrin stain).

-

Causality: Warming to room temperature provides the necessary kinetic energy to drive the reaction to complete conversion. The disappearance of the secondary amine (Ninhydrin active) confirms completion.

Step 5: Quenching and Aqueous Workup

-

Action: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

-

Wash the organic layer with 1M aqueous HCl (2 x 20 mL).

-

Wash with saturated aqueous

(2 x 20 mL). -

Wash with saturated aqueous NaCl (brine) (1 x 20 mL).

-

-

Causality: The sequential washes isolate the target product. The HCl wash protonates and extracts any unreacted N-benzylmethylamine and the TEA into the aqueous layer. The

wash neutralizes any residual acid and extracts hydrolyzed 2-methoxyacetic acid. The brine wash removes bulk water from the organic layer, preventing emulsion formation.

Step 6: Drying and Concentration

-

Action: Collect the organic (DCM) layer and dry it over anhydrous Sodium Sulfate (

). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -

Causality: Chemical drying removes trace water before concentration, ensuring that the isolated crude product is a dry oil or solid, which is essential for accurate loading onto a chromatography column.

Step 7: Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (typically 80:20 to 50:50). Collect the fractions containing the product, pool them, and remove the solvent in vacuo to yield pure this compound.

Expected Analytical Profiling

To validate the structural integrity of the synthesized this compound, the following analytical signatures should be confirmed. Note that tertiary amides often exhibit rotamers (conformational isomers due to restricted rotation around the C-N amide bond), which will present as duplicated, broadened peaks in the NMR spectra at room temperature.

| Analytical Method | Expected Signatures & Structural Assignments |

| δ 7.40–7.15 (m, 5H): Aromatic protons of the benzyl group.δ 4.65 / 4.55 (s, 2H): Benzylic | |

| δ ~169.0: Carbonyl carbon (C=O).δ 137.0 - 126.0: Aromatic carbons.δ ~71.0: Methoxy-adjacent carbon ( | |

| LC-MS (ESI+) | m/z: 194.1 |

References

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.1

-

Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development. 2

-

Li, C., et al. (2021). Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. The Journal of Organic Chemistry.3

Sources

Application Note: Reagents, Catalysts, and Protocols for the Synthesis of N-Benzyl-2-methoxy-N-methylacetamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3)[1]

Introduction & Strategic Rationale

This compound is a highly valuable tertiary amide intermediate, frequently utilized in the design of complex active pharmaceutical ingredients (APIs), including menin-MLL protein-protein interaction inhibitors[2]. The synthesis of sterically hindered tertiary amides requires careful selection of coupling reagents and catalysts to overcome the inherent nucleophilic limitations of secondary amines like N-benzylmethylamine.

This application note details two distinct synthetic paradigms:

-

The Classical Acyl Substitution Pathway: A highly reliable, rapid methodology utilizing 2-methoxyacetyl chloride[3].

-

The Catalytic Acceptorless Dehydrogenation Pathway: A modern, green-chemistry approach utilizing the Ru-MACHO complex to directly couple 2-methoxyethanol and N-benzylmethylamine, evolving only hydrogen gas as a byproduct[4].

By understanding the mechanistic causality behind each protocol, researchers can select the optimal route based on their scale, timeline, and sustainability requirements.

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the divergent chemical pathways utilized in the two protocols described in this guide.

Reaction pathways for the synthesis of this compound.

Protocol 1: Classical Acyl Substitution (The Baseline Method)

This method relies on the extreme electrophilicity of 2-methoxyacetyl chloride[3]. Because acyl chlorides can be prone to hydrolysis or ketene formation, a nucleophilic catalyst (DMAP) and a non-nucleophilic base (DIPEA) are employed[5].

Causality of Experimental Choices:

-

Temperature Control (0 °C): The reaction between a secondary amine and an acyl chloride is highly exothermic. Cooling prevents the degradation of the acyl chloride and minimizes the formation of dark, tarry byproducts.

-

Role of DMAP: Acts as an internal nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the N-acylation of the sterically hindered secondary amine[5].

-

Aqueous Workup Logic: The sequential use of 1M HCl and saturated NaHCO₃ ensures a self-validating purification. HCl protonates and extracts unreacted N-benzylmethylamine and DMAP into the aqueous layer, while NaHCO₃ neutralizes any 2-methoxyacetic acid formed via hydrolysis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add N-benzylmethylamine (1.0 equiv, 10 mmol) and dry dichloromethane (DCM, 25 mL).

-

Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 15 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.05 equiv, 0.5 mmol). Stir to achieve a homogeneous solution.

-

Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 2-methoxyacetyl chloride (1.2 equiv, 12 mmol) in 5 mL of dry DCM and add dropwise over 10 minutes via a syringe pump.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, UV active).

-

Quench & Extraction: Quench the reaction by adding 20 mL of deionized water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure tertiary amide.

Protocol 2: Ru-MACHO Catalyzed Acceptorless Dehydrogenation (The Advanced Method)

For process chemistry and sustainable scale-up, avoiding stoichiometric toxic reagents (like acyl chlorides) is preferred. The Ru-MACHO catalyst facilitates the direct coupling of 2-methoxyethanol and N-benzylmethylamine through a "borrowing hydrogen" or acceptorless dehydrogenation mechanism[4].

Causality of Experimental Choices:

-

Acceptorless Dehydrogenation: The Ru catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the amine to form a hemiaminal. A second dehydrogenation yields the amide[6].

-

Nitrogen Sweep: Evolving hydrogen gas must be removed from the system. According to Le Chatelier's principle, an open system with a steady nitrogen sweep drives the equilibrium forward, preventing the reverse hydrogenation reaction[4].

-

Base Selection (t-BuOK): A catalytic amount of strong base is required to deprotonate the Ru-MACHO precatalyst, generating the active 16-electron ruthenium species necessary for alcohol dehydrogenation.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with Ru-MACHO complex (1 mol%) and potassium tert-butoxide (t-BuOK, 2 mol%).

-

Reagent Addition: Add N-benzylmethylamine (1.0 equiv, 5 mmol) and 2-methoxyethanol (1.2 equiv, 6 mmol), followed by anhydrous toluene (10 mL).

-

Reflux & Gas Evolution: Transfer the Schlenk flask to a fume hood. Equip it with a reflux condenser attached to a bubbler to monitor gas evolution. Maintain a gentle flow of nitrogen over the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) in an oil bath for 18 hours.

-

Workup: Cool the mixture to room temperature. The reaction is remarkably clean, bypassing the need for aggressive aqueous washes. Concentrate the crude mixture directly under reduced pressure.

-

Isolation: Purify the residue by flash chromatography on silica gel to afford this compound as a clear oil (approx. 88% yield)[4].

Quantitative Data Presentation

The following table summarizes the operational metrics comparing the two protocols, allowing researchers to make data-driven decisions for their specific workflow.

| Metric | Protocol 1: Classical Acyl Chloride | Protocol 2: Ru-MACHO Dehydrogenation |

| Primary Reagents | 2-Methoxyacetyl chloride, Amine | 2-Methoxyethanol, Amine |

| Catalyst | DMAP (Nucleophilic) | Ru-MACHO (Organometallic) |

| Reaction Time | 3 Hours | 18 Hours |

| Temperature | 0 °C to Room Temperature | 110 °C (Reflux) |

| Byproducts | HCl (neutralized to salts) | Hydrogen gas (H₂) |

| Atom Economy | Moderate (Stoichiometric waste) | High (Only H₂ lost) |

| Typical Yield | > 90% | 88%[4] |

| Best Use Case | Rapid medicinal chemistry screening | Green chemistry, large-scale process |

Analytical Characterization & Self-Validation (E-E-A-T Insight)

A critical hurdle in synthesizing this compound is misinterpreting its NMR spectra. Because it is a sterically hindered tertiary amide, rotation around the C-N bond is highly constrained at room temperature.

Expert Insight: The product exists as a mixture of two rotamers (A: major, B: minor) in a ~60:40 ratio[4]. If you run a standard ¹H NMR at 298K, you will observe duplicated peaks that mimic an impure sample.

-

Validation Step: To validate purity, perform the NMR experiment at an elevated temperature (350K). At this thermal threshold, the rotational barrier is overcome, and the two rotamer peaks will undergo coalescence into a single, clean set of signals[4].

Reference ¹H NMR Data (500 MHz, CDCl₃, Room Temp): δ 7.42-7.24 (m, 5H)[A][B], 4.65 (s, 2H)[A], 4.58 (s, 2H)[B], 4.21 (s, 2H)[A], 4.20 (s, 2H)[B], 3.52 (s, 3H)[A], 3.48 (s, 3H)[B], 2.99 (s, 3H)[B], 2.94 (s, 3H)[A] ppm[4].

References

- Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0JteNT4Q3P6DK69AJO7FlhNwFQ3Va87ywJZb9UwnOMDg5aks0_n668FL6MroitlS1ID3AK0U4bZKydIaUpjz_vYL3kxjLWxvZ2wCjnZXlj2bnuMPRrH4Fb5uUnPY7V3TEtNLpgD6_jCuqUaU=]

- W O 2021/121327 Al (Menin-MLL Inhibitors). Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6rznI1oAri-6vwPwHi-o-7z5Yf2Cx8snmsXGPPkMlNITW5mfDwA9Em3XRkuzEt7_sLbYUt0wwjAkLng5kJC12DAZLv-cqkpQw0T2zoCx-2PJbqmhrcN0tP6RP0-LSeFrovlchk76l0Wi1H9qTVBw61Y0-4cqzmweSH-HqFuzJMTAzWWu9yEP5RGgVFL8OYfEc]

- Synthesis of a Hominal Bis(difluoromethyl) Fragment. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg34d_Ss8VfQY4FNndhokBk5bRdWkTLqSncKCr6JRM41XFLMAnJYeVMhivJS8qKrYAtV2h6k-RHFkEScMTfZsXc_gET4eLfESEvLiAM52Ynkb1oNNCbQarQONbiVfoynuYbRIlFFDCwCgf1P4=]

- N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_KO8Awx4nfvcF_god-5JvQOzC0PNKp6wdgIlVsIcdfH6CByRilJdE3ECDNeUitR4-66bGheVZxh6kGLbOzXaQkV2l2KnBU03gAqov4eDwJmK1nHkCDda5b3A_PvMGUH2wQDodQrWXwMB1Cb2tYlOg2v1kgIwN-AcfLwUmUmpFh70sqgB-G_JVDdLcqcTHeIRGhsdT1NOWO5u3qG-5Blsr]

Sources

- 1. This compound | 139765-14-3 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. escholarship.org [escholarship.org]

Application Note: Scalable Production and Process Chemistry of N-Benzyl-2-methoxy-N-methylacetamide

Executive Summary

N-benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3)[1] is a highly versatile tertiary amide utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including menin-MLL inhibitors[2].

Scaling the production of tertiary amides presents unique process chemistry challenges, primarily regarding atom economy, thermal management, and byproduct generation. This application note details two validated, scalable methodologies for producing this compound: a Classical Batch Acylation (Pathway A) optimized for standard reactor setups, and an Advanced Acceptorless Dehydrogenative Coupling (Pathway B) utilizing Ru-Macho catalysis for superior green chemistry metrics[3].

Mechanistic Overview & Synthetic Strategy

The selection of a synthetic route depends heavily on the scale of production and the facility's capabilities regarding gas evolution and cryogenic control.

-

Pathway A (Classical Acylation): Relies on the highly exothermic reaction between methoxyacetyl chloride and N-methylbenzylamine. While it boasts excellent scalability in standard batch reactors, it requires strict thermal control and generates stoichiometric amine hydrochloride waste[2].

-

Pathway B (Green Catalysis): Utilizes a commercially available Ruthenium(II) PNP pincer catalyst (Ru-Macho) to couple 2-methoxyethanol directly with N-methylbenzylamine. This acceptorless dehydrogenative pathway circumvents the need for stoichiometric coupling agents by evolving hydrogen gas directly from the reaction, significantly improving the E-factor[4].

Fig 1: Reaction pathways for synthesizing this compound.

Experimental Protocols

Protocol A: Classical Scale-Up via Acid Chloride (Batch)

This protocol is adapted for multi-gram to kilogram scale-up, focusing on thermal safety and impurity control.

Causality & Rationale: The reaction is highly exothermic. Dropwise addition at 0 °C is non-negotiable to prevent the thermal degradation of the acid chloride and the formation of colored impurities. An organic base (or aqueous NaOH in biphasic systems) is required to act as an acid scavenger, preventing the protonation of the starting amine[2].

Step-by-Step Methodology:

-

Reactor Preparation: Charge a jacketed reactor with N-methylbenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (10 volumes).

-

Thermal Control: Cool the mixture to an internal temperature of 0 °C to 5 °C under a nitrogen atmosphere.

-

Controlled Addition: Slowly add Methoxyacetyl chloride (1.05 equiv) dropwise via an addition funnel. Critical Quality Attribute (CQA): Maintain internal temperature below 10 °C during addition.

-

Reaction Propagation: Allow the reaction to stir at 25 °C for 1 hour, then optionally heat to 50 °C for 2 hours to ensure full conversion of sterically hindered intermediates[2].

-

Quench & Workup: Cool the reactor back to 0 °C. Quench dropwise with 1M aqueous NaOH to neutralize residual acid and dissolve the triethylamine hydrochloride salts[2].

-

Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a clear to pale-yellow oil.

Protocol B: Acceptorless Dehydrogenative Coupling (Catalytic)

This protocol utilizes Ru-Macho for a highly atom-economical synthesis, ideal for modern green process facilities.

Causality & Rationale: Ru-Macho catalyzes the dehydrogenation of the alcohol to an aldehyde, which condenses with the amine to form a hemiaminal, followed by further dehydrogenation to the amide. The system must be open to an oil bubbler; removing the evolved H₂ gas drives the thermodynamic equilibrium toward the product[4].

Step-by-Step Methodology:

-

Inert Assembly: Inside a nitrogen-filled glovebox, charge a Schlenk flask with N-methylbenzylamine (1.0 equiv), 2-Methoxyethanol (1.2 equiv), and the Ru-Macho catalyst (typically 1-5 mol%).

-

Gas Evolution Setup: Remove the sealed flask from the glovebox. Equip the flask with a reflux condenser. Insert an inlet needle supplying a positive pressure of nitrogen and an outlet needle connected to an oil bubbler to safely vent H₂ gas[4].

-

Reflux: Heat the reaction mixture in a silicone oil bath at reflux overnight (approx. 12 hours). Note: Reflux is required to overcome the activation energy barrier for dehydrogenation.

-

Monitoring: Monitor conversion via GC-MS (CI).

-

Purification: Cool to room temperature. The crude mixture can be directly subjected to short-plug flash chromatography to remove the catalyst, yielding the pure amide as a clear oil (approx. 88% isolated yield)[3].

Quantitative Data & Process Comparison

The following table summarizes the key process metrics to assist in route selection for scale-up campaigns.

| Process Metric | Pathway A: Classical Acylation | Pathway B: Ru-Macho Catalysis |

| Reagents | Methoxyacetyl chloride, N-methylbenzylamine | 2-Methoxyethanol, N-methylbenzylamine |

| Typical Yield | >90% | ~88%[3] |

| Atom Economy | Moderate (Generates stoichiometric salt waste) | High (Only byproduct is H₂ gas) |

| Scalability | Excellent (Standard batch equipment) | Good (Requires safe H₂ venting infrastructure) |

| E-Factor | Higher (Requires extensive aqueous washes) | Lower (Solventless or minimal solvent, catalyst recovery possible) |

| Primary Safety Risk | Exothermic runaway, corrosive acid chloride | Flammable gas (H₂) evolution |

Analytical Characterization & Self-Validating QC

A common pitfall in the quality control of this compound is the misinterpretation of its Nuclear Magnetic Resonance (NMR) spectrum.

The Rotamer Effect: Because it is a tertiary amide, the C-N bond possesses significant double-bond character, restricting free rotation. At room temperature, the product exists as a mixture of two distinct rotamers (A: major, B: minor) in a 60:40 ratio [3].

-

Self-Validation Step: An analyst might incorrectly flag the minor rotamer peaks as an impurity (e.g., unreacted starting material or a structural isomer). To validate the product definitively, Variable Temperature (VT) NMR must be employed.

-

Observation: Heating the sample to 350K provides enough thermal energy to overcome the rotational barrier, resulting in the coalescence of the two rotamer peaks into a single, clean set of signals[3].

Key Spectral Data (1H NMR, 500 MHz, CDCl3):

-

Aromatic protons: δ 7.42 - 7.24 (m, 5H)[3].

-

(Additional aliphatic peaks will appear doubled at 298K and coalesce at 350K).

References

- World Intellectual Property Organization. (2021). WO 2021/121327 A1: Compounds for the Treatment of Diseases Associated with Menin-MLL.

-

Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. Tetrahedron, 70(27-28), 4213–4218. (PMC Version). Retrieved from:[Link]

-

Oldenhuis, N. J., Dong, V. M., & Guan, Z. (2014). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. eScholarship, University of California. Retrieved from:[Link]

Sources

Technical Guide: N-benzyl-2-methoxy-N-methylacetamide in Pharmaceutical Synthesis

The following Technical Guide and Protocol is designed for researchers and drug development professionals. It synthesizes specific chemical data, verified synthetic pathways, and pharmaceutical applications for N-benzyl-2-methoxy-N-methylacetamide .

CAS Number: 139765-14-3

Formula:

Executive Summary & Pharmaceutical Relevance

This compound is a tertiary amide intermediate used in the synthesis of complex bioactive molecules, particularly in the development of Menin-MLL inhibitors (utilized in leukemia therapies) and as a structural analog in anticonvulsant research (related to Lacosamide).

Its value lies in its bifunctional nature:

-

N-Methyl-N-Benzyl Core: Serves as a protected amine scaffold that can be reduced to N-benzyl-N-methyl-2-methoxyethylamine (a CNS-active pharmacophore) or debenzylated to yield N-methyl-2-methoxyacetamide.

-

Methoxyacetyl Moiety: Acts as a stable, polar functional group that modulates lipophilicity and metabolic stability in drug candidates.

This guide provides a validated protocol for its synthesis, analytical characterization, and downstream application in reductive amination workflows.

Chemical Basis & Reactivity Profile

The compound features a tertiary amide bond, which is robust against hydrolysis compared to secondary amides. The N-methyl group prevents hydrogen bonding at the amide nitrogen, altering the solubility profile and conformational landscape compared to its secondary amide analogs.

| Property | Data | Relevance |

| Boiling Point | ~152 °C (at reduced pressure) | High boiling point requires vacuum distillation for purification. |

| Solubility | DCM, THF, Ethyl Acetate, Methanol | Compatible with standard organic synthesis solvents. |

| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere (Argon/Nitrogen). |